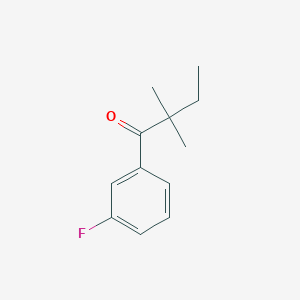

2,2-Dimethyl-3'-fluorobutyrophenone

Description

2,2-Dimethyl-3'-fluorobutyrophenone is a fluorinated aromatic ketone with a butyrophenone backbone modified by dimethyl and fluorine substituents. Fluorobutyrophenones are critical intermediates in pharmaceutical synthesis, particularly for neuroactive agents targeting dopamine receptors . The 3'-fluoro substituent likely enhances electronic effects and metabolic stability, while the 2,2-dimethyl group may influence steric hindrance and lipophilicity, affecting binding affinity and selectivity .

Properties

IUPAC Name |

1-(3-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHZNRKLSQSJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642434 | |

| Record name | 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-46-3 | |

| Record name | 1-(3-Fluorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3’-fluorobutyrophenone typically involves the reaction of 3-fluorobenzaldehyde with 2,2-dimethylbutanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-3’-fluorobutyrophenone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-3’-fluorobutyrophenone has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3’-fluorobutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The compound may exert its effects through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include 4-Chloro-4'-fluorobutyrophenone, 3,3-Dimethyl-2'-trifluoromethylbutyrophenone, and other fluorinated butyrophenones. Below is a comparative analysis based on available

Key Findings from Research

Substituent Effects on Bioactivity: Fluorine at the 3' or 4' position enhances electron-withdrawing effects, improving metabolic stability and receptor binding. For example, 4'-fluorobutyrophenone derivatives show higher D2 receptor affinity than non-fluorinated analogs .

Steric and Electronic Modifications: The 2,2-dimethyl group in the target compound reduces conformational flexibility, which may limit off-target interactions. This contrasts with 3,3-dimethyl analogs, where steric effects could hinder binding . Trifluoromethyl groups (e.g., 3,3-Dimethyl-2'-trifluoromethylbutyrophenone) introduce strong hydrophobicity and electronegativity, favoring interactions with aromatic residues in enzyme active sites .

Synthetic Utility: 4-Chloro-4'-fluorobutyrophenone is a versatile intermediate for antipsychotics, while dimethylated variants are explored for selective receptor modulation due to tailored steric profiles .

Limitations and Gaps

- Direct pharmacological data for 2,2-Dimethyl-3'-fluorobutyrophenone are absent in the provided evidence; inferences rely on structural analogs.

- Comparative solubility, stability, and toxicity profiles require experimental validation.

Biological Activity

2,2-Dimethyl-3'-fluorobutyrophenone is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C12H15FO

- Molecular Weight : 194.25 g/mol

- Classification : Ketone

2,2-Dimethyl-3'-fluorobutyrophenone belongs to a class of compounds known as butyrophenones, which are characterized by their ketone functional group and are often utilized in medicinal chemistry for their diverse biological effects.

The biological activity of 2,2-Dimethyl-3'-fluorobutyrophenone is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine atom enhances the compound’s binding affinity to specific enzymes and receptors, which may lead to modulation of biochemical pathways involved in cellular signaling and metabolism.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other butyrophenone derivatives.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing central nervous system functions.

1. Antimicrobial Properties

Research indicates that compounds structurally related to 2,2-Dimethyl-3'-fluorobutyrophenone exhibit antimicrobial activity. For instance, studies have shown that certain butyrophenones can inhibit bacterial growth by targeting specific bacterial enzymes or disrupting cell membrane integrity.

2. Anticancer Activity

Preliminary investigations suggest potential anticancer properties, with some studies indicating that analogs can induce apoptosis in cancer cell lines. The exact pathways remain under investigation but may involve modulation of apoptosis-related proteins.

Table 1: Summary of Biological Activities

Notable Research

A study published in Chemical Biology explored the structure-activity relationship (SAR) of similar compounds and found that modifications at the fluorine position significantly altered biological activity, suggesting that 2,2-Dimethyl-3'-fluorobutyrophenone could be optimized for enhanced efficacy against microbial pathogens or cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.